![molecular formula C14H17BO2S B1280824 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 376584-76-8](/img/structure/B1280824.png)

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

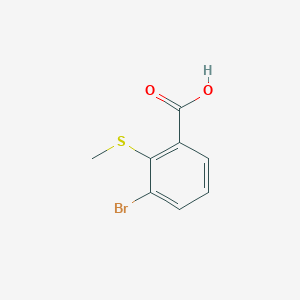

Descripción

Molecular Structure Analysis

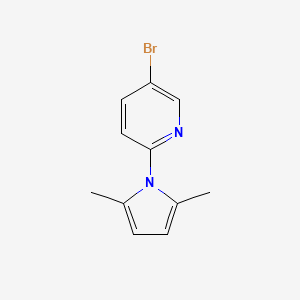

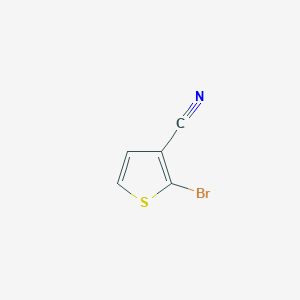

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be expected to include this thiophene ring, but specific structural details are not available.

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed, thiophene derivatives are known to be involved in a variety of chemical reactions .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

- Scientific Field : Microbiology

- Application Summary : Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms .

- Methods of Application : The antimicrobial properties were tested using standard procedures against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

- Results : Some benzothiophene derivatives displayed high antibacterial activity against S. aureus . In addition, certain derivatives were found to have potential as antifungal agents against current fungal diseases .

Antioxidant Capacities

- Scientific Field : Biochemistry

- Application Summary : Certain benzothiophene derivatives have shown high antioxidant capacities .

- Methods of Application : The antioxidant capacities were measured using standard procedures .

- Results : The derivatives 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of the universally accepted reference of trolox .

Photophysical Properties

- Scientific Field : Physical Chemistry

- Application Summary : Benzothiophene derivatives have been used to study the impact of the structural formation of aromatic rings on photophysical properties .

- Methods of Application : The photophysical properties were studied using multinuclear NMR spectroscopy and elemental analysis .

- Results : The compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .

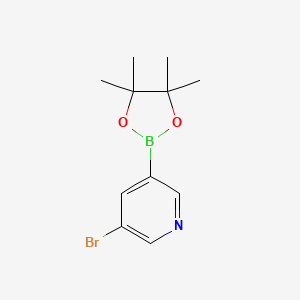

Synthesis of 2-Substituted Benzo[b]thiophenes

- Scientific Field : Organic Chemistry

- Application Summary : Benzothiophene derivatives have been synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .

- Methods of Application : The synthesis was carried out using a palladium-catalyzed Sonogashira cross-coupling reaction .

- Results : A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .

Chemoselective Modification of Oncolytic Adenovirus

- Scientific Field : Virology

- Application Summary : Benzothiophene derivatives have been used in the chemoselective modification of oncolytic adenoviruses .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

- Scientific Field : Analytical Chemistry

- Application Summary : Benzothiophene derivatives have been used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Propiedades

IUPAC Name |

2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIATWFGYKTVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478449 | |

| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

376584-76-8 | |

| Record name | 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)